molecular formula C16H14N2O6 B4896276 3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid

3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid

Cat. No. B4896276
M. Wt: 330.29 g/mol
InChI Key: YMBJKPFQRRGWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid, also known as MNBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzoic acid and has been found to exhibit various biochemical and physiological effects that make it a valuable tool for researchers.

Mechanism of Action

3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid acts as a substrate for proteases such as cathepsin B and other cysteine proteases. Upon cleavage of the amide bond, the fluorescent properties of the compound are enhanced, allowing for the detection of protease activity. This mechanism of action makes this compound a valuable tool for studying the activity of proteases in various biological systems.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects that make it a valuable tool for researchers. It has been shown to inhibit the activity of certain enzymes such as caspases, which are involved in programmed cell death. This compound has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid is its high sensitivity and selectivity for proteases. This makes it a valuable tool for studying the activity of proteases in various biological systems. However, this compound also has some limitations, such as its potential toxicity and the need for specialized equipment for its detection.

Future Directions

There are several future directions for the use of 3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid in scientific research. One potential application is in the development of new drugs that target proteases involved in various diseases such as cancer and inflammation. This compound can also be used in the development of new diagnostic tools for the detection of protease activity in biological samples. Finally, further studies are needed to explore the potential toxicity and safety of this compound for use in humans.
Conclusion
In conclusion, this compound is a valuable tool for scientific research due to its high sensitivity and selectivity for proteases. Its potential applications in the development of new drugs and diagnostic tools make it an important compound for researchers to study. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methylaminobenzoic acid in the presence of a base such as triethylamine to yield this compound. The compound can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid has been widely used in scientific research as a fluorescent probe for the detection of proteases and other enzymes. It is particularly useful for studying the activity of enzymes that are involved in various physiological processes such as inflammation and cancer. This compound can also be used as a tool for the development of new drugs that target these enzymes.

properties

IUPAC Name

3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-9-3-4-11(16(20)21)7-12(9)17-15(19)10-5-6-14(24-2)13(8-10)18(22)23/h3-8H,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBJKPFQRRGWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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